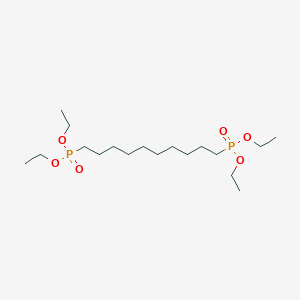
デカン-1,10-ジイルビス(ホスホン酸)テトラエチル
概要
説明
Tetraethyl decane-1,10-diylbis(phosphonate) is a chemical compound that serves as an alkyl chain-based PROTAC linker. It is primarily used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade target proteins by exploiting the ubiquitin-proteasome system .
科学的研究の応用
Tetraethyl decane-1,10-diylbis(phosphonate) has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, which are valuable tools for studying protein function and degradation.
Biology: Employed in the development of targeted therapies for diseases by degrading specific proteins.
Medicine: Potential use in drug discovery and development, particularly in creating targeted cancer therapies.
Industry: Utilized in the production of specialized chemicals and materials.
作用機序
Target of Action
Tetraethyl decane-1,10-diylbis(phosphonate) is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . The primary targets of this compound are the proteins that are intended to be degraded by the PROTACs .
Mode of Action
This compound acts as a linker in PROTACs, connecting two different ligands . One ligand is for an E3 ubiquitin ligase, and the other is for the target protein . The PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within the cell . By using this compound as a linker in PROTACs, specific proteins can be targeted for degradation, affecting the pathways in which these proteins are involved .
Result of Action
The result of the action of Tetraethyl decane-1,10-diylbis(phosphonate) is the degradation of specific target proteins . This can lead to various molecular and cellular effects, depending on the function of the degraded protein .
Action Environment
The action of Tetraethyl decane-1,10-diylbis(phosphonate) and the PROTACs in which it is used can be influenced by various environmental factors. These could include the presence of other proteins or compounds, the pH of the environment, and the temperature . .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetraethyl decane-1,10-diylbis(phosphonate) typically involves the reaction of decane-1,10-diol with diethyl phosphite in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The general reaction scheme is as follows: [ \text{Decane-1,10-diol} + 2 \text{Diethyl phosphite} \rightarrow \text{Tetraethyl decane-1,10-diylbis(phosphonate)} ]
Industrial Production Methods
In industrial settings, the production of Tetraethyl decane-1,10-diylbis(phosphonate) involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product with high purity .
化学反応の分析
Types of Reactions
Tetraethyl decane-1,10-diylbis(phosphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate groups to phosphine oxides.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phosphonates .
類似化合物との比較
Similar Compounds
- Tetraethyl ethane-1,2-diylbis(phosphonate)
- Tetraethyl butane-1,4-diylbis(phosphonate)
- Tetraethyl hexane-1,6-diylbis(phosphonate)
Uniqueness
Tetraethyl decane-1,10-diylbis(phosphonate) is unique due to its longer alkyl chain, which provides greater flexibility and distance between the ligands in PROTACs. This can enhance the efficiency of protein degradation by allowing better spatial arrangement of the target protein and the ubiquitin ligase .
特性
IUPAC Name |
1,10-bis(diethoxyphosphoryl)decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H40O6P2/c1-5-21-25(19,22-6-2)17-15-13-11-9-10-12-14-16-18-26(20,23-7-3)24-8-4/h5-18H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLDHSYSRUFYMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCCCCCCCCP(=O)(OCC)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H40O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30633764 | |
| Record name | Tetraethyl decane-1,10-diylbis(phosphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30633764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5943-62-4 | |
| Record name | Tetraethyl decane-1,10-diylbis(phosphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30633764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















